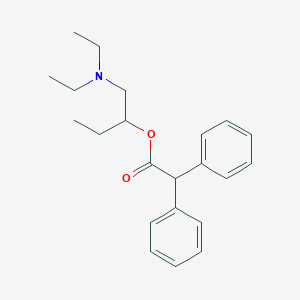
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a chiral molecule that has two enantiomers, which have different biological activities.
Mechanism Of Action
The mechanism of action of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is not well understood. However, it has been suggested that the compound may exert its biological activity through modulation of the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, the compound has a relatively simple synthesis method and low toxicity profile, making it easy to handle in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in medicinal chemistry and material science. Finally, the development of derivatives of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate with improved solubility and biological activity may lead to the discovery of new pharmaceutical agents.
Synthesis Methods
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-ol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Alternatively, the compound can be synthesized via the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-amine in the presence of a coupling reagent such as EDC or N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been studied for its potential applications in medicinal chemistry as a chiral building block for the synthesis of various pharmaceuticals. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been studied for its potential use in the synthesis of chiral liquid crystals, which have applications in the field of display technology.
properties
CAS RN |
13426-07-8 |
|---|---|
Product Name |
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate |
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(diethylamino)butan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3 |
InChI Key |
MLDAYGZPPRLGLE-UHFFFAOYSA-N |
SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Related CAS |
10521-40-1 (mono-hydrochloride) |
synonyms |
eterofen ethyldiphacil ethyldiphacil monohydrochloride ethyldiphenacetate IEM-506 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



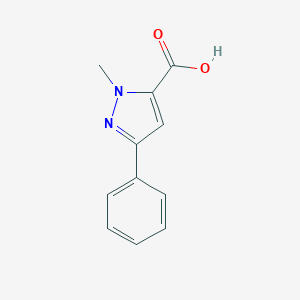

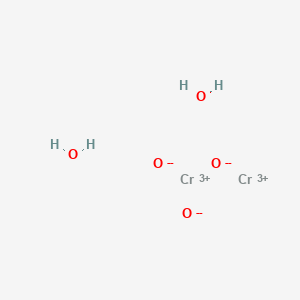
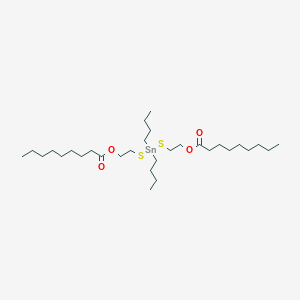
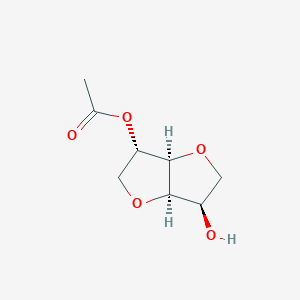
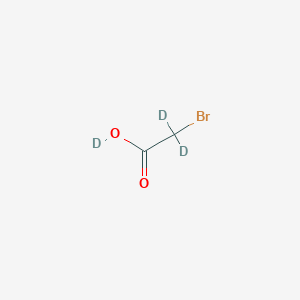
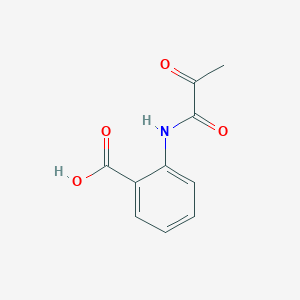
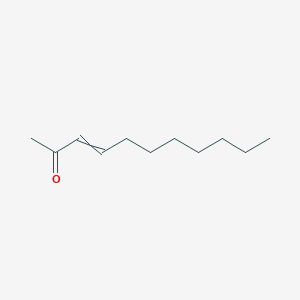
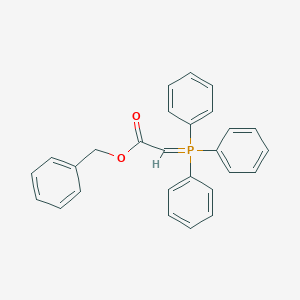
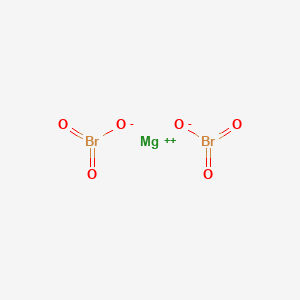
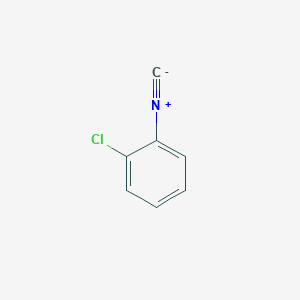
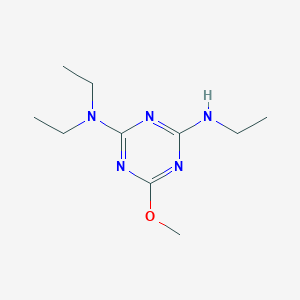
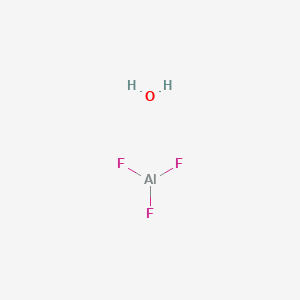
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)